3-Bromo-4-methyl-7-(diethylamino)-coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-7-(diethylamino)-coumarin is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its fluorescent properties, making it valuable in various scientific research applications, including biological imaging and chemical sensing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-7-(diethylamino)-coumarin typically involves the bromination of 7-(diethylamino)-4-methylcoumarin. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-7-(diethylamino)-coumarin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Coupling: Palladium-catalyzed coupling reactions are common, using reagents like boronic acids.
Major Products
The major products depend on the type of reaction. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would produce a biaryl compound .
Scientific Research Applications
3-Bromo-4-methyl-7-(diethylamino)-coumarin has several applications in scientific research:
Biological Imaging: Its fluorescent properties make it useful for imaging cellular structures and tracking biological processes.
Chemical Sensing: It can be used in sensors to detect various chemical species due to its sensitivity to environmental changes.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-7-(diethylamino)-coumarin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, altering their function. The fluorescent properties allow it to act as a probe, providing insights into molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Lacks the bromine atom but shares similar fluorescent properties.
3-Bromo-4-methyl-7-(diethylamino)coumarin: A closely related compound with slight structural variations.
Uniqueness
3-Bromo-4-methyl-7-(diethylamino)-coumarin is unique due to the presence of both the bromine atom and the diethylamino group, which enhance its reactivity and fluorescent properties. This makes it particularly valuable in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
3-bromo-7-(diethylamino)-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-4-16(5-2)10-6-7-11-9(3)13(15)14(17)18-12(11)8-10/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEYCRIQERASHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.